4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate
CAS No.: 896017-72-4
Cat. No.: VC11871106
Molecular Formula: C20H19N3O6S2
Molecular Weight: 461.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896017-72-4 |
|---|---|
| Molecular Formula | C20H19N3O6S2 |
| Molecular Weight | 461.5 g/mol |
| IUPAC Name | [4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 2-ethoxybenzoate |
| Standard InChI | InChI=1S/C20H19N3O6S2/c1-3-17(25)21-19-22-23-20(31-19)30-11-12-9-14(24)16(10-28-12)29-18(26)13-7-5-6-8-15(13)27-4-2/h5-10H,3-4,11H2,1-2H3,(H,21,22,25) |
| Standard InChI Key | MKKGMADMGWBNLN-UHFFFAOYSA-N |
| SMILES | CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OCC |
| Canonical SMILES | CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3OCC |
Introduction
4-Oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate is a complex organic molecule that belongs to a class of compounds known for their potential biological activities. This compound is characterized by its unique structural features, including a pyran ring and a thiadiazole moiety, which contribute to its chemical properties and possible applications in medicinal chemistry.
Synthesis and Chemical Reactivity
The synthesis of 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate typically involves multi-step organic reactions. While specific synthetic routes are not detailed in the available literature, compounds of similar structure often undergo general steps involving nucleophilic addition and electrophilic substitution reactions due to the presence of functional groups such as amides, esters, and thiols.
Biological Activities and Potential Applications
Compounds containing thiadiazole and pyran structures have been reported to exhibit significant biological activities, including antimicrobial, antiviral, and anticancer properties. Preliminary studies suggest that this specific compound may also possess anticancer activity, particularly against various cancer cell lines. The incorporation of the thiadiazole moiety is known to enhance the cytotoxic effects against cancer cells while minimizing toxicity to normal cells.
| Biological Activity | Potential Mechanism |
|---|---|
| Antimicrobial | Interaction with microbial enzymes or receptors. |
| Anticancer | Inhibition of cancer cell proliferation pathways. |
| Antiviral | Interference with viral replication mechanisms. |
Research Findings and Future Directions
Research on similar compounds indicates that they may act through pathways involving prostaglandin E2 receptors, affecting cellular signaling cascades relevant to tumor growth and inflammation. Continued research will elucidate the full potential of 4-oxo-6-{[(5-propanamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4H-pyran-3-yl 2-ethoxybenzoate and establish its role within therapeutic contexts.
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